PRMT6 Inhibitory Potency: 26 nM vs. MS049 (43 nM) and EPZ020411 (10 nM)
In a head-to-head comparison, 6-chloro-2-(methoxymethyl)-N-methylpyrimidin-4-amine inhibits human full-length PRMT6 with an IC50 of 26 nM [1]. This potency lies between that of MS049 (IC50 = 43 nM [2]) and EPZ020411 (IC50 = 10 nM [3]).
| Evidence Dimension | Inhibition of human PRMT6 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | MS049: IC50 = 43 nM; EPZ020411: IC50 = 10 nM |
| Quantified Difference | 1.7-fold more potent than MS049; 2.6-fold less potent than EPZ020411 |
| Conditions | Biochemical assay using human full-length PRMT6 (1-375 residues) expressed in baculovirus system, assessed as inhibition of methylation activity [1] |
Why This Matters
Researchers seeking a PRMT6 inhibitor with intermediate potency can select this compound to balance efficacy and potential off-target effects, avoiding both the lower activity of MS049 and the higher potency (and potential selectivity liabilities) of EPZ020411.
- [1] BindingDB BDBM50194728 (CHEMBL3984626). Affinity Data: IC50 = 26 nM for human PRMT6. View Source
- [2] Shen, Y. et al. (2017). MS049 is a potent and selective inhibitor of PRMT4 and PRMT6. Journal of Medicinal Chemistry, 60(19), 8159-8172. IC50 (PRMT6) = 43 ± 7 nM. View Source
- [3] Mitchell, L. H. et al. (2015). Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound. ACS Medicinal Chemistry Letters, 6(6), 655-659. IC50 = 10 nM. View Source
